3-硝基-4-(三氟甲氧基)苯基硼酸,pinacol 酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

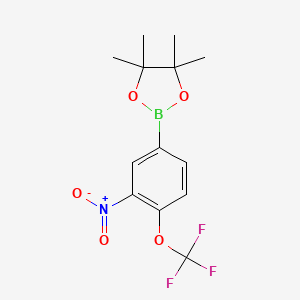

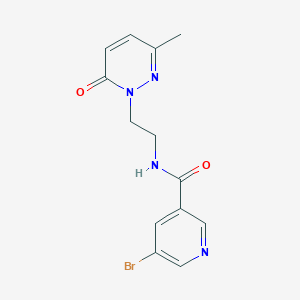

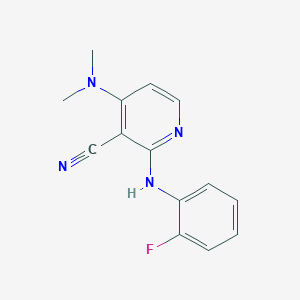

“3-Nitro-4-(trifluoromethoxy)phenylboronic acid, pinacol ester” is a type of organoboron compound . It has the empirical formula C13H16BF3O3 and a molecular weight of 288.07 . It is a valuable building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a boron atom bonded to an aromatic ring, which is further substituted with a nitro group and a trifluoromethoxy group . The exact structure would require further experimental determination.Chemical Reactions Analysis

Boronic esters, including this compound, are widely used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in these compounds can be converted into a broad range of functional groups .科学研究应用

在生理 pH 下的水解

苯基硼酸及其酯(包括类似于 3-硝基-4-(三氟甲氧基)苯基硼酸的衍生物,pinacol 酯)被认为可用于设计新药和药物输送装置。它们适用于中子俘获疗法。然而,它们在水中的稳定性很差,并且其水解速率受 pH 值的影响,在生理 pH 值下会显著加速 (Achilli 等人,2013 年)。

磷光特性

芳基硼酸酯在室温下以固态表现出磷光,这一偶然发现挑战了这样的普遍观念:即磷光有机分子需要重原子和/或羰基。此特性可能由固态分子堆积而不是硼取代基的模式和数量决定 (Shoji 等人,2017 年)。

在 Suzuki 偶联中的合成和应用

3-吡啶基硼酸及其 pinacol 酯的合成是一个重要方面,尤其是其在 Suzuki 偶联中制备 3-吡啶-3-基喹啉的应用,展示了其在有机合成中的效用 (Li 等人,2005 年)。

在有机溶剂中的溶解度

苯基硼酸、其 pinacol 酯和氮杂酯在有机溶剂中的溶解度已经确定。此溶解度信息对于在各种溶剂系统中应用这些化合物至关重要 (Leszczyński 等人,2020 年)。

钯催化的交叉偶联反应

通过钯催化的交叉偶联反应合成 1-烯基硼酸 pinacol 酯对于有机化学非常重要,尤其是在不对称 1,3-二烯的合成中 (Takagi 等人,2002 年)。

抗菌活性

(三氟甲氧基)苯基硼酸(可能包括类似于 3-硝基-4-(三氟甲氧基)苯基硼酸的变体)已被研究其对大肠杆菌和蜡样芽孢杆菌的抗菌效力。这突出了它们在抗菌应用中的潜力 (Adamczyk-Woźniak 等人,2021 年)。

可 H2O2 裂解的聚(酯-酰胺)的合成

使用 4-甲酰苯硼酸 pinacol 酯合成可 H2O2 裂解的聚(酯-酰胺)是高分子化学中的一项重大进展,可能在 H2O2 响应型递送载体中很有用 (Cui 等人,2017 年)。

葡萄糖响应型聚合物胶束

使用苯基硼酸酯作为连接物制备生物相容性和可生物降解的嵌段共聚物胶束表明了其在药物递送中的应用,尤其是在创建葡萄糖响应型系统中 (Vrbata 和 Uchman,2018 年)。

纳米颗粒中的放射防护

苯基硼酸 pinacol 酯共轭透明质酸已被用于制造放射敏感纳米颗粒以进行放射防护,展示了其在医学应用中的潜力 (Choi 等人,2021 年)。

安全和危害

作用机制

Target of Action

The primary target of 3-Nitro-4-(trifluoromethoxy)phenylboronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is used in the sm cross-coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound could have significant molecular and cellular effects .

Action Environment

The action of 3-Nitro-4-(trifluoromethoxy)phenylboronic acid, pinacol ester is influenced by the conditions of the SM cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions, suggesting that it can be effectively carried out in a variety of environmental conditions .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-nitro-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF3NO5/c1-11(2)12(3,4)23-14(22-11)8-5-6-10(21-13(15,16)17)9(7-8)18(19)20/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISMCLGNSYJEMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(trifluoromethoxy)phenylboronic acid, pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate](/img/structure/B2452074.png)

![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)

![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)

![N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2452082.png)

![Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2452093.png)

![Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate](/img/structure/B2452096.png)